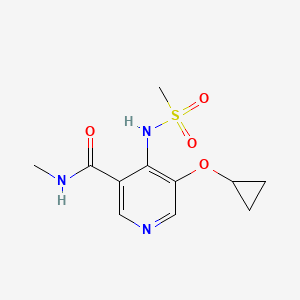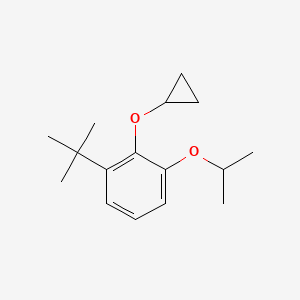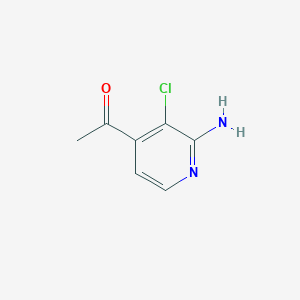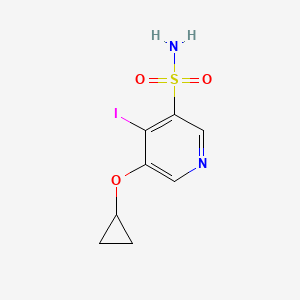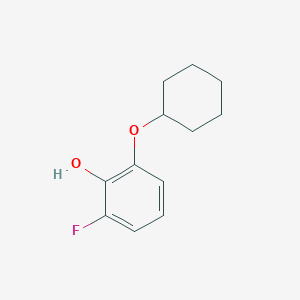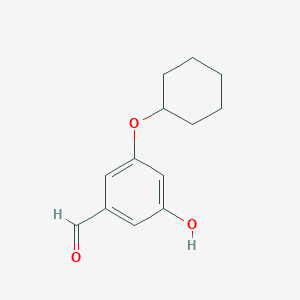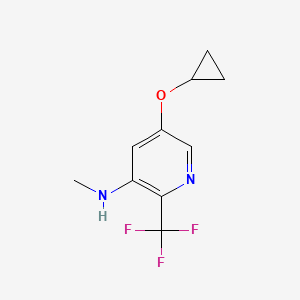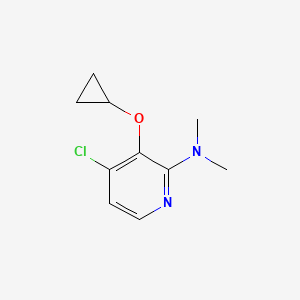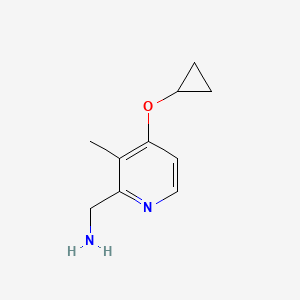
(4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further substituted with a methyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine involves several steps. One common method includes the reaction of 4-cyclopropoxy-3-methylpyridine with a suitable amine source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
(4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
(4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and as a probe to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of (4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
(4-Cyclopropoxy-3-methylpyridin-2-YL)methanamine can be compared with similar compounds such as:
(4-Cyclopropoxy-2-methylpyridin-3-YL)methanamine: This compound has a similar structure but differs in the position of the methyl group, which can affect its chemical reactivity and biological activity.
(4-Methylpyridin-2-yl)methanamine: Lacks the cyclopropoxy group, leading to different chemical properties and applications.
(3-Methylpyridin-4-yl)methanamine: Another structural isomer with different substitution patterns on the pyridine ring.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
(4-cyclopropyloxy-3-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N2O/c1-7-9(6-11)12-5-4-10(7)13-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3 |
Clave InChI |
JOIQNGWYFVZLOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1CN)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



